molecular formula C10H6BrNO B1289356 6-Bromoquinoline-2-carbaldehyde CAS No. 98948-91-5

6-Bromoquinoline-2-carbaldehyde

Cat. No.: B1289356
CAS No.: 98948-91-5
M. Wt: 236.06 g/mol
InChI Key: VQOCWJMSBFLQKK-UHFFFAOYSA-N
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Description

6-Bromoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 2nd position of the quinoline ring makes this compound unique and significant in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the desired position on the quinoline ring. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 2nd position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromoquinoline-2-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 6-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

6-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6BrNO. It features a bromine atom at the 6-position and an aldehyde group at the 2-position of the quinoline ring, making it a significant compound in medicinal chemistry and organic synthesis. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity . Various studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve interference with bacterial DNA replication and transcription processes, similar to other fluoroquinolones .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been identified as having cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of quinoline exhibited significant inhibition of cell viability in rhabdomyosarcoma cell lines, suggesting that this compound may also possess similar properties . The unique structure of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids such as cysteine and lysine, potentially leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, which may enhance binding affinity to biological targets.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the Vilsmeier-Haack reaction and palladium-catalyzed cross-coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .

Case Study: Antiviral Activity

A recent study focused on the antiviral properties of quinoline analogues, including those related to this compound. The findings indicated that certain derivatives exhibited potent antiviral activity against Enterovirus D68 (EV-D68), a virus associated with severe respiratory illness. The study highlighted how structural modifications could enhance antiviral potency, underscoring the importance of continued research into quinoline derivatives for therapeutic applications .

Comparative Biological Activity

Compound NameAntimicrobial ActivityAnticancer ActivityOther Notable Activities
This compoundEffective against various bacteria and fungiInhibits growth in cancer cell linesPotential antiviral activity
8-HydroxyquinolineKnown for chelating propertiesModerate anticancer effectsAntiparasitic properties
4-BromobenzaldehydeLimited antimicrobial effectsLow anticancer activityUsed in synthetic applications

Future Directions

Given its promising biological activities, further research on this compound should focus on:

  • Structural Optimization : Modifying the compound's structure to enhance its biological efficacy.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential in clinical settings.

Properties

IUPAC Name

6-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOCWJMSBFLQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593213
Record name 6-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98948-91-5
Record name 6-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Selenium dioxyde (1.3 g, 12 mmol, 1.3 eq) in suspension in dioxane (50 mL) was heated at 60° C. 6-bromoquinaldine (2 g, 9 mmol) was then introduced and the mixture was left to react at 80° C. for 3 hours. After cooling to room temperature, the mixture was filtered on celite, eluted with dioxane and concentrated under reduced pressure. The product obtained is a pure white solid (3.3 g, >98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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50 mL
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reactant
Reaction Step One
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2 g
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reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
3.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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